4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to inhibited growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to disrupted cell signaling and potentially inhibited growth and proliferation of cancer cells . The compound has shown potent PI3K inhibitory activity, with an IC50 of 3.6 nM .
Biochemical Analysis
Biochemical Properties
The compound 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a role in various biochemical reactions. It has been reported to possess a broad spectrum of pharmacological activities .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the synthesis of the thiazolo[5,4-b]pyridine core through the annulation of pyridine to a thiazole ring . This is followed by the functionalization of the core with appropriate substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthetic techniques and optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can streamline the production process, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide core.
Reduction: This can be used to alter the oxidation state of the thiazolo[5,4-b]pyridine moiety.
Substitution: This reaction can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in anti-inflammatory and antitumor treatments.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both thiazolo[5,4-b]pyridine and benzamide moieties. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-butoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-3-15-28-19-12-8-16(9-13-19)21(27)25-18-10-6-17(7-11-18)22-26-20-5-4-14-24-23(20)29-22/h4-14H,2-3,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLQMLWIQTECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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